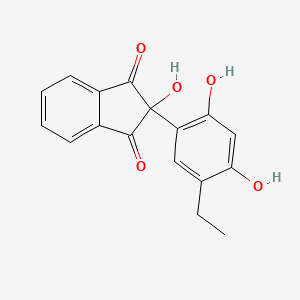
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring bound to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione typically involves the reaction of benzene-1,2-diamine with sulfinylbis[(2,4-dihydroxyphenyl)-methanethione] in methanol under reflux conditions for 3-4 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of heat shock protein HSP90-alpha by binding to its N-terminal ATP binding domain . This interaction disrupts the protein’s function, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
- 2-(2,4-Dihydroxyphenyl)-1H-benzimidazole analogues
Uniqueness
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with molecular targets sets it apart from other similar compounds.
Propiedades
Número CAS |
63182-97-8 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-(5-ethyl-2,4-dihydroxyphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C17H14O5/c1-2-9-7-12(14(19)8-13(9)18)17(22)15(20)10-5-3-4-6-11(10)16(17)21/h3-8,18-19,22H,2H2,1H3 |
Clave InChI |
LZCFTTHLBREUIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1O)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



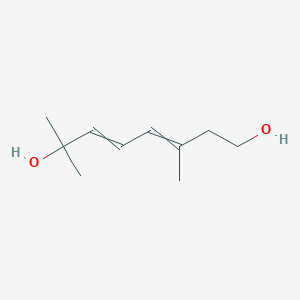

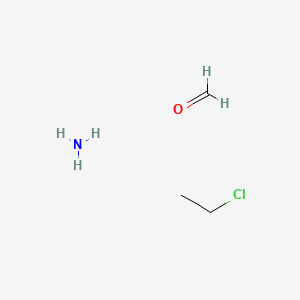


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
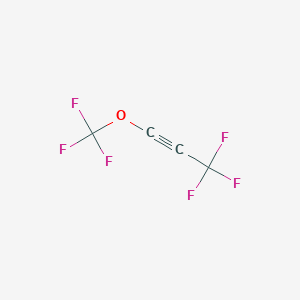

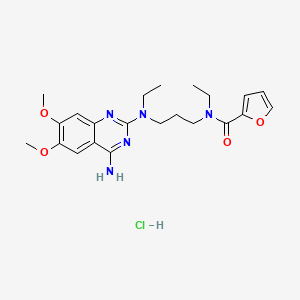

methyl}benzene](/img/structure/B14498725.png)


